molecular formula C12H13N3O5S B11297934 2-hydroxy-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11297934
M. Wt: 311.32 g/mol
InChI Key: SNCOYQZYUOKGNJ-UHFFFAOYSA-N
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Description

2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a sulfonamide group attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with urea in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as sulfonation and cyclization, to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol
  • **Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Compared to similar compounds, 2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other pyrimidine derivatives and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H13N3O5S/c1-20-9-4-2-8(3-5-9)6-14-21(18,19)10-7-13-12(17)15-11(10)16/h2-5,7,14H,6H2,1H3,(H2,13,15,16,17)

InChI Key

SNCOYQZYUOKGNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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